

Evolutionary Conservation of the AK1 Gene: An In-depth Technical Guide

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Core Principle: The Enduring Significance of AK1 in Cellular Energetics

Adenylate kinase 1 (AK1), a pivotal enzyme in cellular energy homeostasis, showcases a remarkable degree of evolutionary conservation across a wide spectrum of species. This conservation underscores its fundamental role in maintaining the delicate balance of adenine nucleotides (ATP, ADP, and AMP), a process critical for cellular function and survival. Encoded by the AK1 gene, this cytosolic enzyme catalyzes the reversible phosphotransfer reaction: $2 \text{ ADP} \rightleftharpoons \text{ATP} + \text{AMP}$.^{[1][2]} This reaction is not only essential for energy metabolism but also positions AK1 as a key sensor and regulator in metabolic signaling pathways. Its high expression in tissues with high energy demand, such as skeletal muscle, brain, and erythrocytes, further highlights its importance.^[3]

This technical guide provides a comprehensive overview of the evolutionary conservation of the AK1 gene and protein. It delves into the quantitative measures of its conservation, detailed experimental protocols for its study, and its central role in cellular signaling.

Data Presentation: Quantitative Analysis of AK1 Conservation

The evolutionary persistence of AK1 is evident in both its gene sequence and protein structure. The following tables summarize the quantitative data on the conservation of AK1, providing a clear comparison across different species.

Table 1: AK1 Gene and Protein Sequence Homology

This table presents the percentage of sequence identity and similarity for the AK1 protein across various species, with Homo sapiens as the reference.

Species	Common Name	Protein Identity (%)	Protein Similarity (%)	Data Source
Pan troglodytes	Chimpanzee	99.5	99.5	Ensembl
Macaca mulatta	Rhesus macaque	97.4	98.5	Ensembl
Mus musculus	Mouse	88.1	93.3	Ensembl
Rattus norvegicus	Rat	87.6	93.3	Ensembl
Bos taurus	Cow	89.1	94.8	Ensembl
Gallus gallus	Chicken	78.2	87.5	Ensembl
Danio rerio	Zebrafish	75.0	88.0	[4]
Saccharomyces cerevisiae	Baker's Yeast	45.2	63.1	Ensembl

Table 2: Conservation of Key Functional Domains in AK1 Protein

AK1 consists of three primary domains: the CORE domain, the NMP (nucleoside monophosphate) binding domain, and the LID domain, which undergoes significant conformational changes during catalysis.[\[5\]](#) This table highlights the high degree of conservation within these critical domains.

Domain	Function	Conservation across Vertebrates (%)	Key Conserved Residues
CORE	Forms the main structural scaffold and contains parts of the active site.	> 90%	Gly-X-X-X-X-Gly-Lys-Gly-Thr
NMP-binding	Binds AMP and is crucial for substrate specificity.	> 85%	Arg, Asp at the binding pocket
LID	Closes over the active site upon ATP binding to facilitate phosphoryl transfer and prevent ATP hydrolysis.	> 88%	Aromatic residues for stabilization

Experimental Protocols: Methodologies for Studying AK1 Conservation and Function

This section provides detailed protocols for key experiments used to investigate the AK1 gene and its protein product.

Adenylate Kinase (AK) Activity Assay

This protocol outlines a common method for measuring AK activity in biological samples, which is crucial for functional conservation studies. This assay kinetically measures AK activity by detecting the ATP produced from the substrate ADP.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Principle: The ATP generated by AK is used in a coupled enzymatic reaction that ultimately leads to the production of a quantifiable colorimetric or fluorometric signal.

Materials:

- AK Assay Buffer

- AK Substrate (ADP)
- AK Converter Enzyme Mix (containing enzymes for the coupled reaction)
- AK Developer (containing the substrate for the final detection step)
- AK Probe (colorimetric or fluorometric)
- ATP Standard
- 96-well microplate (clear for colorimetric, black for fluorometric)
- Microplate reader
- Tissue or cell samples
- Protease inhibitor cocktail

Procedure:

- Sample Preparation:
 - Tissues: Homogenize ~50 mg of tissue in 150 μ L of cold AK Assay Buffer containing a protease inhibitor cocktail.[\[6\]](#)[\[7\]](#) Centrifuge at 16,000 x g for 10 minutes at 4°C. Collect the supernatant.[\[6\]](#)[\[7\]](#)
 - Cells: Resuspend 1-5 x 10⁶ cells in 150 μ L of cold AK Assay Buffer with protease inhibitors. Disrupt the cells by pipetting or sonication.[\[6\]](#) Centrifuge to pellet debris and collect the supernatant.[\[6\]](#)
- Standard Curve Preparation:
 - Prepare a series of ATP standards by diluting the ATP stock solution in AK Assay Buffer to known concentrations.
- Reaction Setup:
 - Add 2-50 μ L of sample lysate or purified protein to the wells of the 96-well plate.

- For each sample, prepare a parallel well as a sample background control.
- Add a reagent background control well containing only AK Assay Buffer.
- If available, include a positive control with a known amount of AK enzyme.
- Adjust the volume in all wells to 50 μ L with AK Assay Buffer.
- Reaction Mix Preparation:
 - Prepare a Reaction Mix containing AK Assay Buffer, AK Substrate, AK Converter, AK Developer, and the AK Probe according to the kit manufacturer's instructions.
 - Prepare a Background Control Mix that is identical to the Reaction Mix but lacks the AK Substrate.
- Assay Measurement:
 - Add 50 μ L of the Reaction Mix to the sample and positive control wells.
 - Add 50 μ L of the Background Control Mix to the standard and sample background control wells.
 - Incubate the plate at room temperature for 5-10 minutes.
 - Measure the absorbance (at 570 nm for colorimetric) or fluorescence (Ex/Em = 535/587 nm for fluorometric) in kinetic mode for 30-60 minutes.^{[6][7]}
- Data Analysis:
 - Subtract the background readings from the sample readings.
 - Calculate the AK activity based on the rate of signal change and compare it to the ATP standard curve.

Generation of AK1 Knockout Mice

This protocol describes the general steps for creating an Ak1 knockout mouse model using homologous recombination in embryonic stem (ES) cells, a powerful tool for studying gene

function in vivo.^[9]^[10]

Principle: A targeting vector is constructed to replace a critical exon or the entire Ak1 gene with a selectable marker. This vector is introduced into ES cells, and cells that have undergone homologous recombination are selected and injected into blastocysts to create chimeric mice.

Materials:

- Targeting vector containing a selectable marker (e.g., neomycin resistance gene) flanked by DNA sequences homologous to the regions upstream and downstream of the Ak1 gene.
- Embryonic stem (ES) cells.
- Electroporation system.
- ES cell culture reagents.
- Blastocysts from a donor mouse strain.
- Pseudopregnant female mice.
- PCR and Southern blotting reagents for screening.

Procedure:

- **Targeting Vector Construction:** Design and construct a targeting vector to disrupt the Ak1 gene. This typically involves replacing one or more exons with a positive selection cassette (e.g., neomycin resistance). A negative selection marker (e.g., thymidine kinase) can be included outside the homology arms to select against random integration.^[11]
- **ES Cell Transfection:** Introduce the linearized targeting vector into ES cells via electroporation.
- **Selection of Recombinant ES Cells:**
 - Culture the transfected ES cells in the presence of a selection agent (e.g., G418 for neomycin resistance).

- Surviving colonies are picked and expanded.
- Screening for Homologous Recombination:
 - Isolate genomic DNA from the expanded ES cell clones.
 - Screen for correct targeting events using PCR and Southern blotting to confirm the desired homologous recombination event.
- Blastocyst Injection: Inject the correctly targeted ES cells into the blastocoel of blastocysts from a donor mouse strain (often distinguished by coat color).[\[11\]](#)
- Generation of Chimeric Mice: Transfer the injected blastocysts into the uterus of pseudopregnant female mice.[\[11\]](#) The resulting offspring (chimeras) will be composed of cells from both the host blastocyst and the injected ES cells.
- Breeding for Germline Transmission: Breed the chimeric mice with wild-type mice. Progeny with a coat color indicating germline transmission from the ES cells are heterozygous for the Ak1 knockout allele.
- Genotyping and Colony Expansion: Genotype the offspring by PCR to identify heterozygous mice. Intercross heterozygous mice to produce homozygous Ak1 knockout mice.[\[9\]](#)

Phylogenetic Analysis of the AK1 Gene

This protocol outlines the computational steps to infer the evolutionary relationships of the AK1 gene across different species.

Principle: By comparing the nucleotide or amino acid sequences of AK1 from various organisms, a phylogenetic tree can be constructed to visualize their evolutionary divergence.

Methodology:

- Sequence Retrieval: Obtain AK1 gene or protein sequences from various species of interest from public databases such as NCBI GenBank or Ensembl.[\[4\]](#)[\[12\]](#)[\[13\]](#)
- Multiple Sequence Alignment (MSA): Align the retrieved sequences using a multiple sequence alignment tool like ClustalW, MAFFT, or MUSCLE. This step is critical for

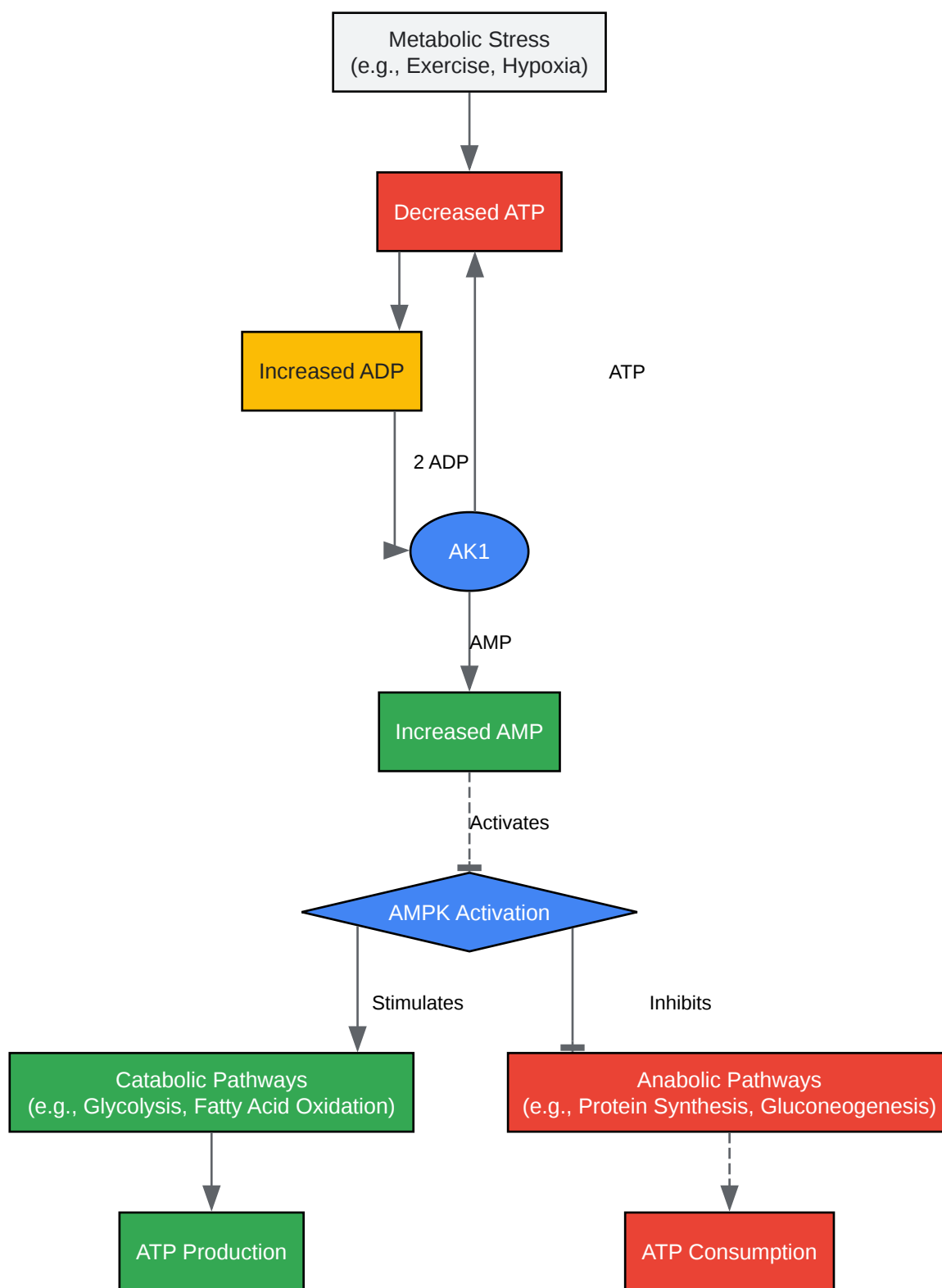
identifying homologous positions in the sequences.

- Phylogenetic Tree Construction:
 - Choose a method for tree building. Common methods include:
 - Distance-based methods (e.g., Neighbor-Joining): These are computationally fast and suitable for large datasets.[\[14\]](#)
 - Character-based methods (e.g., Maximum Likelihood, Bayesian Inference): These methods are generally more accurate as they evaluate all possible trees and are based on explicit evolutionary models.[\[14\]](#)
 - Use phylogenetic software packages such as MEGA (Molecular Evolutionary Genetics Analysis), PHYLIP, or RAxML to construct the tree.[\[14\]](#)
- Tree Evaluation and Visualization:
 - Assess the statistical reliability of the tree topology using methods like bootstrapping.
 - Visualize the resulting phylogenetic tree using a tree-viewing program.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway: AK1 and the AMPK Energy Sensing Network

AK1 plays a crucial role in cellular energy sensing, primarily through its influence on the AMP:ATP ratio, which is a key activator of AMP-activated protein kinase (AMPK). AMPK is a master regulator of metabolism that, once activated, promotes catabolic pathways that generate ATP while inhibiting anabolic pathways that consume ATP.

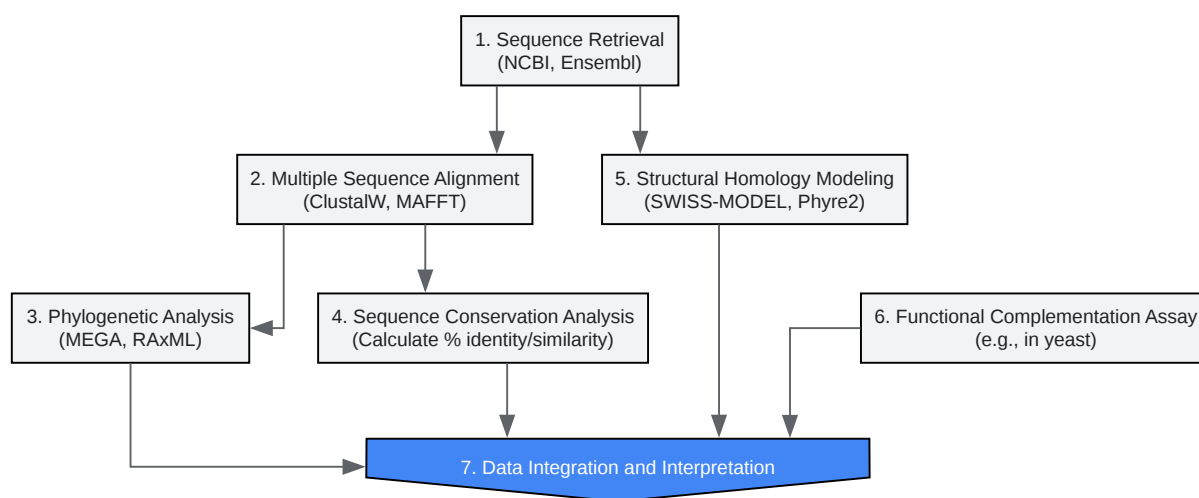


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Caption: AK1's role in the AMPK signaling pathway.

Experimental Workflow: Comparative Genomics of the AK1 Gene

This diagram illustrates a typical workflow for the comparative genomic analysis of the AK1 gene to study its evolutionary conservation.

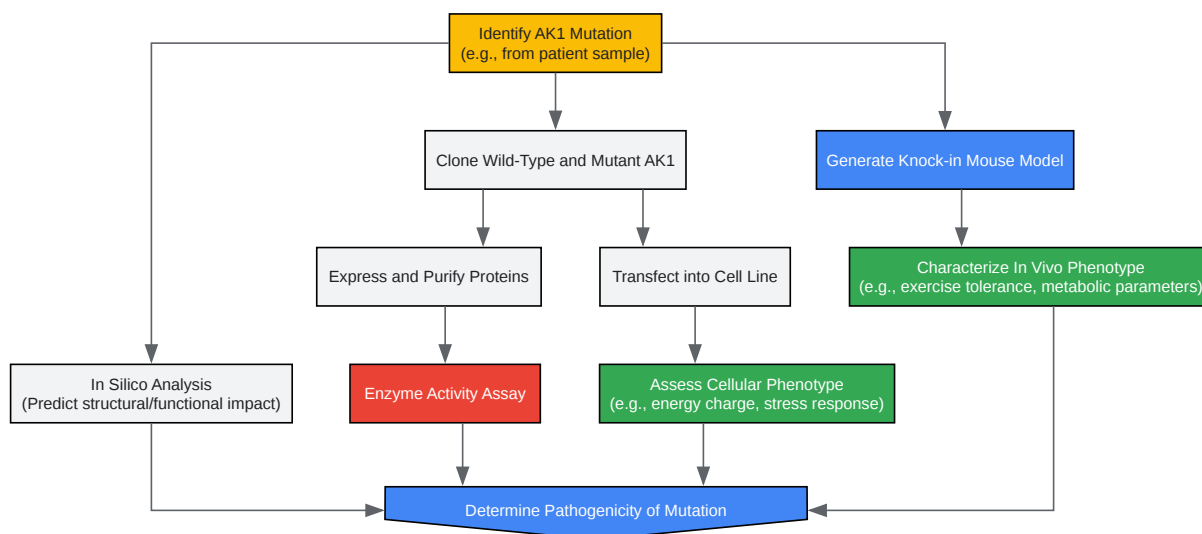


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Caption: Workflow for AK1 comparative genomics.

Logical Relationship: Investigating the Impact of an AK1 Mutation

This diagram outlines the logical flow of experiments to characterize the functional consequences of a newly identified mutation in the AK1 gene.



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